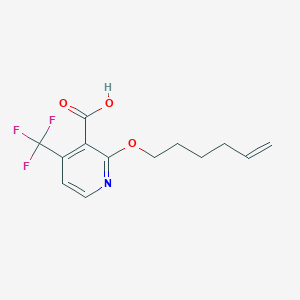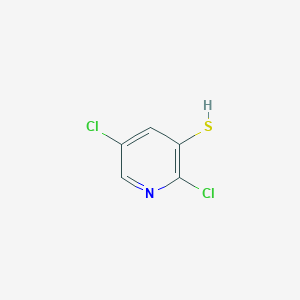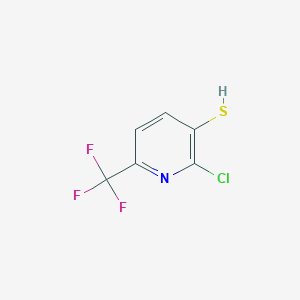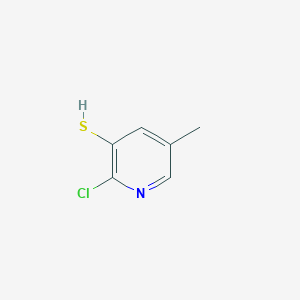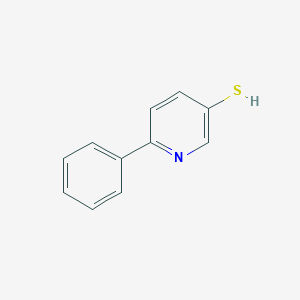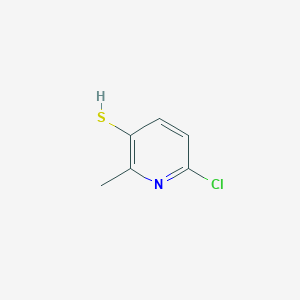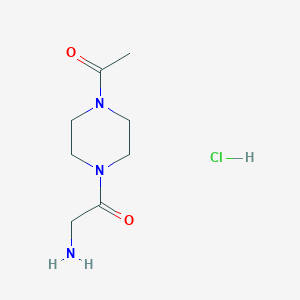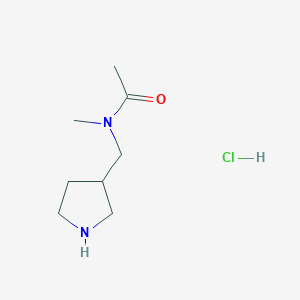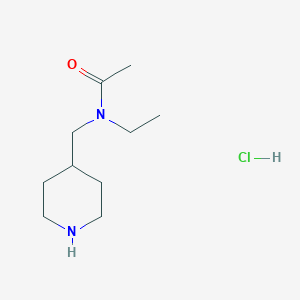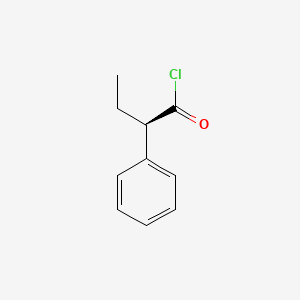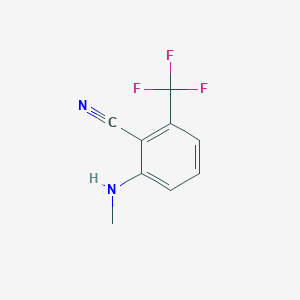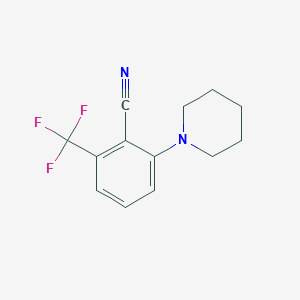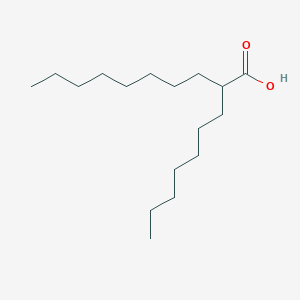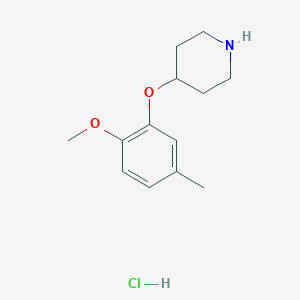
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Chemical Reactions Analysis
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction and product.
Major Products: The products formed from these reactions vary based on the reactants and conditions used.
Scientific Research Applications
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It plays a role in biological studies and experiments.
Industry: It is utilized in industrial processes and manufacturing.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often exert their effects through:
Binding to Receptors: This can activate or inhibit specific cellular pathways.
Enzyme Inhibition: This can prevent the activity of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Vorapaxar: An antiplatelet drug that inhibits thrombin-related platelet aggregation.
Tranexamic Acid: An antifibrinolytic that inhibits the activation of plasminogen.
Aminocaproic Acid: Another antifibrinolytic with a similar mechanism of action.
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(15-2)13(9-10)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHSNFRWBOFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
